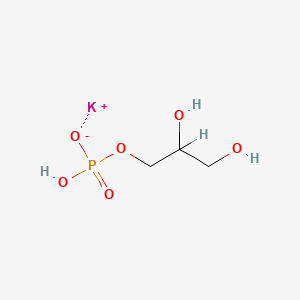

Monopotassium 1-glycerophosphate

Description

Historical Trajectory of Glycerophosphate Research

The journey to understanding glycerophosphate's role in biochemistry is a story of incremental discoveries that have collectively illuminated its central importance.

The initial discovery and characterization of glycerophosphates date back to the early 20th century, intertwined with the foundational studies of glycolysis and fermentation. Early chemists and biochemists identified glycerophosphoric acid as a component of more complex lipids, known as phospholipids (B1166683). The challenge lay in determining the precise attachment point of the phosphate (B84403) group to the glycerol (B35011) backbone. Through chemical degradation and synthesis, researchers established that the phosphate could be esterified at either the terminal (alpha or 1/3) or central (beta or 2) carbon of the glycerol molecule. This led to the initial naming convention of α-glycerophosphate and β-glycerophosphate. wikipedia.orgoroboros.at Further refinement in analytical techniques allowed for the distinction between the two possible terminal isomers, leading to the identification of glycerol-1-phosphate and glycerol-3-phosphate.

The metabolic significance of glycerophosphate began to be unraveled with the elucidation of the glycolytic pathway. It was discovered that dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, could be reduced to form glycerol-3-phosphate. wikipedia.orgwikipedia.org This reaction, catalyzed by glycerol-3-phosphate dehydrogenase, established a critical link between carbohydrate breakdown and lipid synthesis. wikipedia.org Subsequent research demonstrated that this newly formed glycerophosphate serves as the primary backbone for the de novo synthesis of glycerolipids, including both phospholipids for membrane construction and triacylglycerols for energy storage. wikipedia.orgaocs.org Studies in various organisms, from yeast to mammals, confirmed the universal nature of this pathway, highlighting glycerophosphate's role as a key precursor metabolite. aocs.orgjst.go.jp Early investigations into microbial metabolism, for instance, proposed that the phosphorylation of glycerol to glycerophosphate is the initial step in its oxidation. jst.go.jp

Stereochemical Considerations in Glycerophosphate Metabolism

A crucial aspect of glycerophosphate biochemistry is its stereochemistry, which has profound implications for the structure of cell membranes and the evolution of life itself.

Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. When the phosphate group is attached to either the C1 or C3 position, the C2 carbon becomes a chiral center. The two resulting molecules, glycerol-1-phosphate and glycerol-3-phosphate, are enantiomers—mirror images of each other. libretexts.org

To avoid ambiguity arising from older D/L naming conventions, the stereospecific numbering (sn) system was introduced. libretexts.orgresearchgate.net In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on carbon-2 pointing to the left. The carbons are then numbered from top to bottom. Following this convention, the enantiomer found in bacteria and eukaryotes is named sn-glycerol-3-phosphate. libretexts.orgencyclopedia.pub Its mirror image, found in archaea, is named sn-glycerol-1-phosphate (B1203117). encyclopedia.pubwikipedia.org

| Feature | sn-Glycerol-1-Phosphate | sn-Glycerol-3-Phosphate |

| Stereochemical Configuration | (S)-configuration | (R)-configuration |

| Systematic Name | (2S)-2,3-Dihydroxypropyl dihydrogen phosphate | (2R)-2,3-Dihydroxypropyl dihydrogen phosphate |

| Precursor for | Ether lipids (in Archaea) | Ester lipids (in Bacteria and Eukarya) |

| Synthesizing Enzyme | sn-glycerol-1-phosphate dehydrogenase (G1PDH) | sn-glycerol-3-phosphate dehydrogenase (G3PDH) |

| Domain of Life | Archaea | Bacteria, Eukarya |

This table summarizes the key distinctions between the two stereoisomers of glycerophosphate.

One of the most fundamental biochemical distinctions between the domains of life lies in the stereochemistry of their membrane lipids, a phenomenon known as the "lipid divide." wikipedia.orgnih.govplos.org Bacteria and Eukarya utilize sn-glycerol-3-phosphate as the backbone for their membrane phospholipids, which are characterized by ester-linked fatty acids. encyclopedia.puboup.com In stark contrast, Archaea use the enantiomeric sn-glycerol-1-phosphate for their phospholipids, which feature ether-linked isoprenoid chains. encyclopedia.pubnih.govoup.com

This striking divergence is due to the evolution of two distinct, non-homologous enzymes that catalyze the reduction of the common precursor, dihydroxyacetone phosphate (DHAP). nih.govoup.compsu.edu

In Archaea , the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) produces sn-glycerol-1-phosphate. oup.comnih.gov

In Bacteria and Eukarya , the enzyme sn-glycerol-3-phosphate dehydrogenase (G3PDH) synthesizes sn-glycerol-3-phosphate. oup.comnih.gov

The evolutionary origin of this lipid divide is a subject of intense debate. One hypothesis suggests that the Last Universal Common Ancestor (LUCA) may have possessed a mixed or non-stereospecific membrane, and the two distinct enzymatic systems evolved independently in the archaeal and bacterial lineages after their divergence. nih.govpsu.edu Another model posits that LUCA had genes for both pathways, and the current distribution is a result of differential gene loss in the emerging domains. nih.gov Regardless of the specific evolutionary path, the choice of glycerophosphate stereoisomer remains one of the most defining and vertically inherited traits separating Archaea from Bacteria and Eukarya. nih.gov

Significance of 1-Glycerophosphate as a Metabolic Node

Glycerol-1-phosphate and its enantiomer, glycerol-3-phosphate, occupy a critical junction in cellular metabolism, linking the central pathway of glycolysis with lipid biosynthesis and energy production.

This pivotal position allows the cell to dynamically allocate the flow of carbon based on its energetic and biosynthetic needs. When energy is abundant, DHAP from glycolysis can be shunted towards the synthesis of sn-glycerol-3-phosphate (or sn-glycerol-1-phosphate in archaea), providing the backbone for the creation of phospholipids to build cell membranes and triacylglycerols for long-term energy storage. wikipedia.orgwikipedia.orgontosight.ai This process is foundational for cell growth, proliferation, and energy homeostasis. encyclopedia.pub

Furthermore, in eukaryotes, the interconversion of DHAP and sn-glycerol-3-phosphate is a key component of the glycerol phosphate shuttle . wikipedia.orgwikipedia.org This shuttle provides a mechanism to transport reducing equivalents (in the form of NADH) generated during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.org Cytoplasmic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.org The glycerol-3-phosphate then diffuses to the inner mitochondrial membrane, where a mitochondrial isoform of the enzyme oxidizes it back to DHAP, passing the electrons to the electron transport chain, ultimately contributing to ATP synthesis. wikipedia.orgwikipedia.org This makes glycerophosphate a key player in maintaining the cellular redox balance and maximizing energy yield from glucose.

The compound also serves as a precursor for various signaling molecules. aocs.org For example, lysophosphatidic acid, formed by the acylation of glycerol-3-phosphate, is a known signaling lipid. aocs.org The level of glycerophosphate itself can influence metabolic fluxes; for instance, controlling its concentration can regulate glycolysis, gluconeogenesis, and lipogenesis. pnas.org

| Metabolic Pathway | Role of Glycerophosphate | Key Enzyme(s) |

| Glycolysis | Product of DHAP reduction, linking to lipid synthesis. | Glycerol-3-Phosphate Dehydrogenase |

| Lipid Biosynthesis | Provides the structural backbone for phospholipids and triacylglycerols. | Glycerol-3-Phosphate Acyltransferase (GPAT) |

| Glycerol Phosphate Shuttle | Transports cytoplasmic NADH reducing equivalents into mitochondria. | Cytoplasmic and Mitochondrial GPDH |

| Gluconeogenesis | Intermediate in the synthesis of glucose from glycerol. | Glycerol Kinase, GPDH |

| Cellular Signaling | Precursor to signaling lipids like lysophosphatidic acid. | GPAT |

This table illustrates the central role of glycerophosphate as a metabolic node connecting various key pathways.

Centrality in Energy Metabolism Research

Glycerophosphate is a key intermediate in cellular energy metabolism, particularly through its role in the glycerol phosphate shuttle. figshare.com This shuttle is a crucial mechanism for regenerating cytosolic NAD+ from NADH, which is produced during glycolysis. figshare.comwikipedia.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transport its reducing equivalents into the mitochondria for oxidative phosphorylation. wikipedia.org

The shuttle involves two main enzymes:

Cytoplasmic glycerol-3-phosphate dehydrogenase (GPD1): This enzyme reduces dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate, while oxidizing NADH to NAD+. wikipedia.orgwikipedia.org

Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2): Located on the inner mitochondrial membrane, this enzyme oxidizes glycerol-3-phosphate back to DHAP, transferring the electrons to flavin adenine (B156593) dinucleotide (FAD) to form FADH2. wikipedia.org

The FADH2 produced then donates its electrons directly to the mitochondrial electron transport chain via coenzyme Q, contributing to the generation of ATP. oroboros.atwikipedia.org This pathway is particularly prominent in tissues with high energy demands, such as skeletal muscle and the brain. wikipedia.org

Research using β-glycerophosphate (a form of glycerophosphate) on vascular smooth muscle cells (VSMCs) has demonstrated its direct impact on mitochondrial bioenergetics. Studies have shown that β-glycerophosphate treatment can increase mitochondrial ATP production and basal respiration. It also appears to shift the cell's fuel preference, promoting a more oxidative phenotype by increasing the capacity to use glutamine and long-chain fatty acids over glucose for oxidation. nih.gov

Table 1: Effect of β-Glycerophosphate on Mitochondrial Respiration in Human Aortic Smooth Muscle Cells (HAoSMCs)

| Parameter | Control | β-Glycerophosphate Treated | Percentage Change |

| Basal Respiration | Baseline | Increased | +25% |

| Mitochondrial ATP Production | Baseline | Increased | +40% |

| ATP Rate Index (Mitochondrial/Glycolytic) | Baseline | Significantly Increased | Reflects shift to oxidative phenotype nih.gov |

| Coupling Efficiency (ATP Production/Basal Respiration) | Baseline | Significantly Reduced | - nih.gov |

Role in Cellular Signaling Research

Beyond its role in energy metabolism, glycerophosphate and its derivatives are recognized for their involvement in cellular signaling pathways. ontosight.ai Research has explored its function as a phosphate donor, which can influence intracellular signaling. ontosight.ai

A notable example comes from studies on 1-O-alkyl glycerophosphate (AGP), a naturally occurring analog of lysophosphatidic acid. Research has identified AGP as a high-affinity partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in fatty acid metabolism. nih.gov In studies involving microglial cells, the resident immune cells of the central nervous system, AGP treatment was found to:

Induce PPARγ activation. nih.gov

Increase the production of intracellular reactive oxygen species (ROS). nih.gov

Upregulate the expression of the scavenger receptor CD36. nih.gov

These findings suggest a signaling cascade where AGP, through PPARγ activation, enhances CD36 expression and boosts intracellular ROS, linking lipid metabolites to oxidative stress and neuroinflammatory processes in microglia. nih.gov

Furthermore, studies using β-glycerophosphate have shown it can influence intracellular calcium (Ca2+) signaling. In a human megakaryocytic cell line, treatment with β-glycerophosphate led to increased expression of STIM and Orai isoforms, which are key components of store-operated calcium entry (SOCE). researchgate.net This resulted in a higher influx of Ca2+ into the cells, demonstrating a link between extracellular phosphate levels and the machinery that governs intracellular calcium signals. researchgate.net

Overview of Major Research Avenues

The unique properties of glycerophosphate position it as a versatile tool in several major research avenues.

Studying Mitochondrial Function: As a key substrate for the glycerol phosphate shuttle, it is widely used to investigate mitochondrial respiration and electron transport chain function. oroboros.atbioblast.at Researchers use glycerophosphate to probe the activity of the glycerophosphate dehydrogenase complex and its contribution to cellular energy production in various tissues and disease models. oroboros.atbioblast.at

Investigating Cellular Metabolism: It serves as a tool to explore the interplay between different metabolic pathways, such as glycolysis and oxidative phosphorylation. figshare.comnih.gov Studies on its effects in vascular smooth muscle cells, for instance, have provided insights into how elevated phosphate levels can alter cellular bioenergetics, shifting cells towards a more oxidative state. nih.gov This has implications for understanding the pathophysiology of conditions like vascular calcification. nih.gov

Elucidating Cell Signaling Pathways: Derivatives and analogs of glycerophosphate are used to probe specific signaling cascades. The investigation of 1-O-alkyl glycerophosphate as a PPARγ agonist highlights its use in dissecting the molecular mechanisms that link lipid metabolism to inflammatory responses and oxidative stress in specific cell types like microglia. nih.gov Its role in modulating calcium signaling further extends its application in studying fundamental cellular control mechanisms. researchgate.net

Cell Culture and Biotechnology: Due to its high solubility and stability, potassium glycerophosphate is often preferred over inorganic phosphates in cell culture media, especially in high-pH fermentations where other phosphate sources might precipitate. This makes it valuable in biotechnological applications, such as enhancing the production of recombinant proteins.

Structure

2D Structure

Properties

CAS No. |

1335-34-8 |

|---|---|

Molecular Formula |

C3H8KO6P |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

potassium;2,3-dihydroxypropyl hydrogen phosphate |

InChI |

InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |

InChI Key |

OEZZJHUIYXAWIJ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(COP(=O)(O)[O-])O)O.[K+] |

physical_description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |

solubility |

SOL IN ALCOHOL; VERY SOL IN WATER |

Origin of Product |

United States |

Biochemical Pathways and Intermediary Metabolism of 1 Glycerophosphate

De Novo Biosynthesis of Glycerolipids and Phospholipids (B1166683).portlandpress.comnih.govrug.nlmdpi.comaocs.orgresearchgate.netnih.gov

The de novo synthesis of glycerolipids and phospholipids is a fundamental process in all living organisms, and 1-glycerophosphate serves as a critical precursor in specific lineages, most notably in Archaea. portlandpress.com This pathway involves the sequential addition of acyl chains to a glycerophosphate backbone to form the basic structure of various lipids. nih.govmdpi.com

The journey of lipid synthesis begins with the formation of the glycerol (B35011) backbone. In organisms that utilize 1-glycerophosphate, this molecule is synthesized from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. wikipedia.org The enzyme sn-glycerol-1-phosphate (B1203117) dehydrogenase catalyzes the reduction of DHAP to form sn-glycerol-1-phosphate. wikipedia.org This initial phosphorylation and reduction step is a committed step, directing the molecule towards lipid biosynthesis.

Alternatively, DHAP can be first acylated by dihydroxyacetone-phosphate acyltransferase (DHAPAT) to form 1-acyldihydroxyacetone-phosphate, which is then reduced to lysophosphatidic acid. aocs.org This represents an alternative route to the formation of the lipid backbone.

Phosphatidic acid is a central intermediate in the synthesis of both triglycerides and phospholipids. mdpi.comaocs.org In the context of 1-glycerophosphate, the synthesis of phosphatidic acid proceeds through the acylation of the sn-1 and sn-2 positions of the glycerol backbone. aocs.org

The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which attaches a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). aocs.orgnih.gov Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of the sn-2 position, yielding phosphatidic acid. aocs.orgnih.gov While these enzymes are primarily associated with the glycerol-3-phosphate pathway, the general mechanism of sequential acylation is relevant to understanding how a glycerophosphate backbone is converted into a diacylated lipid precursor.

In bacteria, two distinct families of enzymes, PlsB and PlsY, are responsible for the first acylation step, while PlsC carries out the second acylation. nih.gov

A hallmark of Archaea is the presence of ether lipids in their cell membranes, which are fundamentally different from the ester-linked lipids found in Bacteria and Eukarya. portlandpress.com sn-Glycerol-1-phosphate is the stereospecific backbone for these archaeal ether lipids. wikipedia.orgportlandpress.com

The biosynthesis of archaeal ether lipids begins with the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the sn-3 position of glycerol-1-phosphate, a reaction catalyzed by phosphoglycerol geranylgeranyltransferase. wikipedia.org A second geranylgeranyl group is then added to the sn-2 position, forming unsaturated archaetidic acid. wikipedia.org The enzyme geranylgeranylglyceryl phosphate synthase plays a crucial role in attaching the isoprenoid chain to glycerol-1-phosphate, forming the first ether bond. portlandpress.com This is followed by the formation of the second ether bond and subsequent modifications to produce the diverse array of archaeal phospholipids. nih.gov

| Enzyme | Function in Ether Lipid Synthesis | Organism Type |

| sn-Glycerol-1-phosphate dehydrogenase | Synthesizes sn-glycerol-1-phosphate from DHAP | Archaea |

| Phosphoglycerol geranylgeranyltransferase | Attaches the first geranylgeranyl group to glycerol-1-phosphate | Archaea |

| Geranylgeranylglyceryl phosphate synthase | Forms the first ether bond | Archaea |

Triglyceride Synthesis Pathways.rug.nlmdpi.comresearchgate.netnih.gov

Triglycerides (also known as triacylglycerols) are the major form of energy storage in many organisms. aocs.org Their synthesis primarily occurs through the glycerol-3-phosphate pathway, where glycerol-3-phosphate serves as the initial acyl acceptor. researchgate.net

In the canonical glycerol-3-phosphate pathway, which is predominant in most cells for triglyceride synthesis, two fatty acyl-CoA molecules are sequentially esterified to glycerol-3-phosphate to produce phosphatidic acid. researchgate.netbasicmedicalkey.com This process is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT). mdpi.comresearchgate.net The resulting phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG). mdpi.combasicmedicalkey.com Finally, a third fatty acyl-CoA is added to the DAG molecule by diacylglycerol acyltransferase (DGAT) to form a triglyceride. mdpi.com

While this pathway specifically utilizes glycerol-3-phosphate, it provides a clear framework for understanding how a glycerophosphate molecule, in this case, 1-glycerophosphate's enantiomer, acts as the foundational scaffold for the stepwise assembly of triglycerides. The key principle is the function of the glycerophosphate as an acceptor for fatty acyl chains.

Interconnections with Core Carbon Metabolism.ontosight.aiaocs.orgresearchgate.netbenchchem.comwikipedia.org

Glycerol-1-phosphate metabolism is intricately linked with core carbon metabolic pathways, primarily glycolysis and the pentose (B10789219) phosphate pathway. wikipedia.orgnih.gov The precursor for glycerol-1-phosphate synthesis, dihydroxyacetone phosphate (DHAP), is a direct intermediate of glycolysis, the central pathway for glucose catabolism. wikipedia.orgwikipedia.org This connection allows the cell to divert carbon flux from glucose breakdown towards lipid biosynthesis when energy stores are sufficient.

The enzyme glycerol-3-phosphate dehydrogenase, which catalyzes the conversion of DHAP to glycerol-3-phosphate (and by extension, the enzyme for glycerol-1-phosphate), plays a crucial role in linking carbohydrate and lipid metabolism. creative-enzymes.comwikipedia.org Furthermore, the glycerol phosphate shuttle, which involves the interconversion of DHAP and glycerol-3-phosphate, is important for maintaining the cellular redox balance by regenerating NAD+ from NADH produced during glycolysis. wikipedia.org

Recent research has also highlighted the existence of a glycerol-3-phosphate phosphatase (G3PP) in mammalian cells, which can hydrolyze glycerol-3-phosphate to glycerol. pnas.org This provides another layer of regulation, potentially influencing glycolysis, gluconeogenesis, and lipogenesis. pnas.org The interconversion of glycerol and glycerol phosphates also connects to one-carbon metabolism, which is essential for synthesizing a variety of biomolecules. researchgate.net

| Metabolic Pathway | Connecting Intermediate | Key Enzyme(s) |

| Glycolysis | Dihydroxyacetone phosphate (DHAP) | sn-Glycerol-1-phosphate dehydrogenase |

| Pentose Phosphate Pathway | - | - |

| Gluconeogenesis | Dihydroxyacetone phosphate (DHAP) | sn-Glycerol-1-phosphate dehydrogenase |

| One-Carbon Metabolism | Glycerol | Glycerol kinase, Glycerol-3-phosphate phosphatase |

Link to Glycolysis and Gluconeogenesis via Dihydroxyacetone Phosphate (DHAP)

Glycerol-3-phosphate is intrinsically linked to the central carbohydrate metabolic pathways of glycolysis and gluconeogenesis through its relationship with dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is a key three-carbon intermediate in the preparatory phase of glycolysis, formed from the cleavage of fructose-1,6-bisphosphate. wikipedia.orgkhanacademy.org

The synthesis of glycerol-3-phosphate occurs via the reduction of DHAP, a reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.org This reaction utilizes a molecule of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and oxidizes it to NAD+. libretexts.org This provides a direct route for carbon atoms from glucose to be channeled into lipid synthesis.

Conversely, glycerol-3-phosphate can be oxidized back to DHAP by the same enzyme, regenerating NADH. wikipedia.org This allows the carbon backbone from the breakdown of glycerolipids to enter the central metabolic pathways. Once converted to DHAP, the molecule can proceed in one of two directions:

Glycolysis: DHAP is isomerized to glyceraldehyde-3-phosphate and continues through the glycolytic pathway to produce pyruvate, generating ATP and NADH. wikipedia.orgkhanacademy.org

Gluconeogenesis: In tissues like the liver and kidneys, DHAP can be used to synthesize glucose. nih.govnih.gov Two molecules of DHAP (via its isomer, glyceraldehyde-3-phosphate) can be combined to form fructose-1,6-bisphosphate, which is then converted to glucose in a series of reactions that are largely the reverse of glycolysis. nih.govnih.gov

This bidirectional conversion between DHAP and glycerol-3-phosphate represents a crucial regulatory point, balancing the metabolic flux between carbohydrate breakdown for energy and the synthesis of glycerolipids for energy storage and membrane structure. pnas.org

Involvement in the Glycerol Phosphate Shuttle Research

The interconversion of glycerol-3-phosphate and DHAP is the foundation of the glycerol phosphate shuttle, a vital mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to regenerate cytosolic NAD+ required for glycolysis to continue. libretexts.org

The shuttle involves two distinct glycerol-3-phosphate dehydrogenase (GPDH) isoenzymes:

Cytosolic GPDH (GPD1): Located in the cytoplasm, this enzyme catalyzes the reduction of DHAP to glycerol-3-phosphate, oxidizing cytosolic NADH to NAD+. wikipedia.orgnih.gov

Mitochondrial GPDH (GPD2): Located on the outer face of the inner mitochondrial membrane, this enzyme catalyzes the oxidation of glycerol-3-phosphate back to DHAP. wikipedia.orgnih.gov

In the mitochondrial reaction, the electrons are transferred not to NAD+ but to a flavin adenine dinucleotide (FAD) prosthetic group within the GPD2 enzyme, forming FADH2. wikipedia.org FADH2 then donates its electrons directly to the electron transport chain at Coenzyme Q (ubiquinone). wikipedia.org

Research has highlighted the tissue-specific importance of this shuttle. It is particularly active in tissues with high metabolic rates, such as skeletal muscle and the brain, where a rapid regeneration of cytosolic NAD+ is required to sustain high rates of glycolysis. libretexts.orgwikipedia.org Studies in insulin-secreting pancreatic β-cells have shown that the glycerol phosphate shuttle contributes significantly to ATP generation, and its activation may be essential for glucose-stimulated insulin (B600854) secretion. nih.gov In contrast, endurance training in human skeletal muscle has been shown to increase the capacity of the malate-aspartate shuttle, another NADH shuttle system, with no significant change in the enzymes of the glycerol-phosphate shuttle.

| Enzyme | Location | Reaction | Coenzyme |

| Glycerol-3-Phosphate Dehydrogenase 1 (GPD1) | Cytosol | DHAP + NADH + H⁺ ⇌ Glycerol-3-Phosphate + NAD⁺ | NAD⁺/NADH |

| Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) | Inner Mitochondrial Membrane | Glycerol-3-Phosphate + FAD ⇌ DHAP + FADH₂ | FAD/FADH₂ |

Cyclic Glycerolipid/Free Fatty Acid (GL/FFA) Cycle Research

Glycerol-3-phosphate is the foundational molecule for the anabolic segment of the glycerolipid/free fatty acid (GL/FFA) cycle. oup.comsaegre.org.ar This cycle involves the continuous esterification of free fatty acids (FFAs) to a glycerol backbone to form glycerolipids, followed by the hydrolysis (lipolysis) of these lipids to release FFAs, which can then be re-esterified. oup.com While seemingly a "futile" cycle that consumes ATP, it plays indispensable roles in energy homeostasis, thermogenesis, and the generation of signaling molecules. pnas.orgphysiology.orgnih.gov

Research on Formation and Hydrolysis of Glycerolipids

The formation (anabolic phase) of glycerolipids begins with glycerol-3-phosphate. The process, occurring primarily at the endoplasmic reticulum and outer mitochondrial membrane, involves a series of acylation steps: oup.comresearchgate.net

First Acylation: The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). creative-proteomics.com

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA, usually at the sn-2 position, to produce phosphatidic acid (PA). creative-proteomics.com

Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to yield diacylglycerol (DAG). creative-proteomics.com

Third Acylation: Diacylglycerol acyltransferase (DGAT) attaches a third fatty acyl-CoA to DAG, forming triacylglycerol (TAG), the primary storage form of fat. creative-proteomics.com

The hydrolysis (catabolic phase) of these glycerolipids is carried out by a series of lipases that sequentially remove fatty acids. researchgate.net Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of TAG to DAG and subsequently to monoacylglycerol (MAG). saegre.org.ar

Research shows this cycle is not just a simple loop but is composed of multiple shorter sub-cycles (e.g., DAG/TAG, LPA/MAG cycles), allowing for fine-tuned control and the specific production of required lipid molecules. researchgate.net

Cellular Signaling Roles within the GL/FFA Cycle

The intermediates of the GL/FFA cycle, derived from the initial glycerol-3-phosphate backbone, are potent signaling molecules that regulate a vast array of cellular processes. oup.comnih.gov The cycle functions as a "metabolic machine" that generates these signals. oup.com

Phosphatidic Acid (PA): PA itself is a signaling lipid that can activate mTOR (mammalian target of rapamycin), a central regulator of cell growth and proliferation, and certain protein kinase C (PKC) isoforms. researchgate.net

Lysophosphatidic Acid (LPA): Formed from glycerol-3-phosphate, LPA can be released from cells and act on specific G protein-coupled receptors on the cell surface, influencing processes like cell proliferation, migration, and calcium signaling. researchgate.netresearchgate.net

Diacylglycerol (DAG): DAG is a well-established second messenger. researchgate.net It is a crucial activator of protein kinase C (PKC) enzymes, which are involved in numerous signaling cascades, including those controlling insulin secretion. oup.com DAG also activates other proteins, such as Munc13-1, which is essential for the priming of insulin granule exocytosis. oup.com

The lipogenic segment of the cycle, which synthesizes these molecules, is thought to generate signals important for cell survival and growth, while the lipolytic segment produces signals crucial for functions like insulin secretion. nih.gov This signaling capacity links glucose and lipid metabolism directly to the control of complex cellular functions. pnas.org

| Intermediate | Precursor(s) | Key Signaling Function(s) |

| Lysophosphatidic Acid (LPA) | Glycerol-3-Phosphate + Acyl-CoA | Activates G protein-coupled receptors, influences cell proliferation. researchgate.netresearchgate.net |

| Phosphatidic Acid (PA) | Lysophosphatidic Acid + Acyl-CoA | Activates mTOR and Protein Kinase C (PKC). researchgate.net |

| Diacylglycerol (DAG) | Phosphatidic Acid | Activates PKC and vesicle-priming proteins (e.g., Munc13-1). oup.comresearchgate.net |

Metabolic Flux and Intracellular Compartmentation Research

The efficiency and regulation of the pathways involving 1-glycerophosphate are heavily dependent on metabolic flux and the specific subcellular locations of enzymes and metabolite pools. nih.gov

Studies on Intracellular Localization of 1-Glycerophosphate Pools

Research into the intracellular organization of glycerolipid metabolism reveals a high degree of compartmentation, which is crucial for directing the flow of metabolites and preventing futile cycling where not intended. researchgate.net

The synthesis of glycerolipids from glycerol-3-phosphate is spatially organized across different organelles:

Mitochondria and Endoplasmic Reticulum (ER): The initial step, the conversion of glucose-derived glycerol-3-phosphate to lysophosphatidic acid (LPA) by GPAT enzymes, occurs on both the outer mitochondrial membrane and the ER. researchgate.net

Endoplasmic Reticulum (ER): The subsequent conversion of LPA to phosphatidic acid (PA) by AGPAT isoenzymes primarily takes place on the ER. researchgate.net This implies that LPA formed at the mitochondria must be transported to the ER for further processing. researchgate.net

Cytosol, ER, and Nucleus: The conversion of PA to the signaling molecule DAG is catalyzed by lipin enzymes, which can be found in various locations including the cytosol, ER, and even the nucleus, suggesting location-dependent regulation. researchgate.net

This compartmentalization allows for the creation of distinct pools of 1-glycerophosphate and its derivatives. For instance, the pool of glycerol-3-phosphate destined for the glycerol phosphate shuttle is distinct from the pool used for glycerolipid synthesis in the ER. This separation enables the cell to independently regulate energy production (via the shuttle) and lipid synthesis/signaling (via the GL/FFA cycle), even though they share a common precursor. nih.govnih.gov Studies tracking metabolic flux have shown how these separate compartments communicate, for example, through the transport of intermediates like malate (B86768) in shuttle systems, ensuring that the metabolic state of the cytosol is effectively relayed to the mitochondria. nih.gov

Research on Regulation of Metabolic Flux through 1-Glycerophosphate

Glycerol-3-phosphate (G3P), the biologically active form of 1-glycerophosphate, is positioned at a critical intersection of glycolysis, lipid metabolism, and energy production. nih.govnih.gov The regulation of metabolic flux through G3P is essential for maintaining cellular energy homeostasis and is controlled by several factors, including substrate availability and the activity of key enzymes. nih.gov

Increases in the rate of glycolysis can generate a surplus of NADH, which in turn drives the reduction of dihydroxyacetone phosphate (DHAP) to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPD). nih.gov This process is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for ATP production. nih.gov The direction and rate of flux are therefore responsive to the cell's redox state (NADH/NAD+ ratio) and energy demands.

Research on in vitro metabolic systems using rat muscle extracts has shown that the flux towards glycerol phosphate from fructose (B13574) 1,6-bisphosphate is primarily controlled by the activity of glycerol phosphate dehydrogenase. nih.gov Interestingly, this flux appears to be independent of the rate of lactate (B86563) production, another major fate of glycolytic intermediates. nih.gov

Furthermore, the enzyme glycerol-3-phosphate phosphatase (G3PP) has been identified as a key regulator by controlling the concentration of G3P itself. nih.gov By hydrolyzing G3P back to glycerol, G3PP can modulate the rates of glycolysis, gluconeogenesis, and lipogenesis, thereby influencing cellular energy and lipid balance. nih.gov The expression and activity of GPD and G3PP are subject to transcriptional and non-transcriptional regulation, responding to metabolic conditions and signaling pathways. nih.govnih.gov For instance, GPD1 expression can be elevated during adipogenesis through histone methylation. nih.gov

Table 1: Key Enzymes in the Regulation of 1-Glycerophosphate Metabolic Flux

| Enzyme | Role | Regulatory Factors |

|---|

| Glycerol-3-Phosphate Dehydrogenase (GPD) | Catalyzes the reversible conversion of DHAP to G3P. | - NADH/NAD+ ratio nih.gov

Glycerol Phosphate-Containing Glycans in Mammals and Bacteria

For a long time, glycerol phosphate (GroP) was recognized primarily as a key component of cell-surface glycopolymers in bacteria, such as the teichoic acids found in the cell walls of Gram-positive bacteria. nih.govnih.govencyclopedia.pub These GroP-containing structures are vital for bacterial physiology, influencing cell shape, division, and virulence. nih.govencyclopedia.pub

A significant breakthrough occurred in 2016 with the first identification of a GroP-containing glycan in mammals. nih.govencyclopedia.pub It was discovered as a modification on a specific type of O-mannosyl glycan attached to the protein α-dystroglycan (α-DG) in cultured human cells. nih.govencyclopedia.pub α-dystroglycan is a crucial component of the dystrophin-glycoprotein complex, which is essential for maintaining the structural integrity of muscle cells and for neuronal migration in the brain. nih.gov This discovery opened a new area of research into the biosynthesis and function of this unique glycan modification in mammals. nih.gov

Biosynthetic Mechanisms of GroP-Containing Glycans

The biosynthesis of glycerol phosphate-containing glycans requires a specific sugar donor: cytidine (B196190) diphosphate-glycerol (CDP-Gro). nih.govencyclopedia.pub While microorganisms like bacteria are known to synthesize CDP-Gro, its presence in mammals was only recently confirmed. mdpi.com

In Mammals: The synthesis of the GroP-containing glycan on α-dystroglycan is a multi-step process occurring in the endoplasmic reticulum and Golgi apparatus. jst.go.jp

Donor Synthesis: The first step is the production of the donor molecule, CDP-glycerol. Research has identified that the enzyme phosphate cytidylyltransferase 2 (PCYT2) is responsible for synthesizing CDP-Gro in mammalian cells. jst.go.jp

Glycan Assembly: The process begins with the O-mannosylation of the α-DG protein. jst.go.jp A core mannose residue is attached to a serine or threonine residue on the protein. jst.go.jp

GroP Transfer: The GroP moiety is then transferred from the CDP-Gro donor to the O-mannosyl glycan. This modification occurs on what is known as the core M3-type glycan of α-DG. nih.govnih.gov

In Bacteria: In bacteria, the biosynthesis of GroP-containing glycopolymers like teichoic acids also relies on CDP-Gro. nih.gov The synthesis of this donor molecule is well-established and involves the enzyme CDP-glycerol pyrophosphorylase (often called TarI in the context of teichoic acid synthesis), which catalyzes the reaction between CTP and glycerol-3-phosphate. jst.go.jp

Table 2: Key Enzymes in the Biosynthesis of GroP-Containing Glycans on α-Dystroglycan

| Enzyme | Function | Substrate(s) | Product |

|---|---|---|---|

| Phosphate Cytidylyltransferase 2 (PCYT2) | Synthesizes the glycerol phosphate donor molecule in mammals. | CTP, Glycerol-3-Phosphate | CDP-Glycerol jst.go.jp |

| Protein O-linked mannose N-acetylglucosaminyltransferase (POMGNT2) | Involved in the synthesis of the core glycan structure on α-DG. | UDP-GlcNAc, O-mannosyl glycan | Extended core glycan |

| Unknown GroP Transferase | Transfers glycerol phosphate to the glycan chain. | CDP-Glycerol, Core M3-glycan | GroP-modified glycan nih.gov |

Biological Significance and Phylogenetic Implications of Glycan Modifications

The discovery of GroP on mammalian glycans has significant biological and evolutionary implications. nih.govnih.gov

Biological Significance: Research suggests that the GroP modification on α-dystroglycan acts as a "stop signal" or an inhibitory cap for the synthesis of the functional, laminin-binding glycan. nih.govencyclopedia.pub The functional form of α-DG requires a long, complex glycan chain to bind to laminin (B1169045) in the extracellular matrix, a connection critical for muscle and brain function. nih.gov

Inhibition of Function: By adding a GroP cap, the cell prevents the further extension of the glycan chain. Overexpression of enzymes that lead to increased GroP modification results in a significant decrease in the laminin-binding glycan, suggesting an inhibitory role. nih.govencyclopedia.pub This indicates that GroP modification may serve as a regulatory mechanism to control α-DG function.

Pathological Implications: Because this modification curtails the normal function of α-DG, it may be involved in the pathogenesis of certain muscular dystrophies (α-dystroglycanopathies) or in cancer progression. nih.gov

Phylogenetic Implications: The presence of GroP-containing glycans and the machinery to produce them in both bacteria and mammals points to a deep evolutionary history for this type of modification. nih.govnih.gov While the specific functions have diverged—structural roles in bacterial cell walls versus a potential regulatory role in mammalian protein glycosylation—the fundamental components are conserved. This suggests that the use of glycerol phosphate as a building block for glycopolymers is an ancient biological feature. The study of these pathways provides insights into the evolution of glycan diversity and function across different kingdoms of life. nih.gov

Enzymology and Regulation of 1 Glycerophosphate Metabolism

Glycerol (B35011) Kinase (EC 2.7.1.30) Research

Glycerol Kinase (GK) is a pivotal enzyme that catalyzes the phosphorylation of glycerol to produce sn-glycerol-3-phosphate, a precursor for glycerolipid and triglyceride synthesis. uniprot.orggenecards.org While its primary product is the 3-phosphate enantiomer, its study is crucial for understanding the broader context of glycerol phosphorylation.

Kinetic studies of Glycerol Kinase have revealed a complex regulatory mechanism. In Escherichia coli, the enzyme exhibits a sequential kinetic mechanism, characterized by apparent substrate activation by ATP and substrate inhibition by ADP. nih.gov Further investigations using product and dead-end inhibition have pointed towards a random kinetic mechanism. nih.govacs.org This is consistent with the enzyme's ability to form binary complexes with all its substrates and its glycerol-independent MgATPase activity. nih.gov

Studies on Glycerol Kinase from Candida mycoderma have suggested an Ordered Bi Bi mechanism, where glycerol binds to the enzyme before the magnesium-nucleotide complex, and sn-glycerol-3-phosphate is the last product to be released. researchgate.net The enzyme can phosphorylate other substrates like dihydroxyacetone and L-glyceraldehyde, though with a much lower affinity (higher Km) than for glycerol. researchgate.net

The kinetic parameters of Glycerol Kinase can vary significantly depending on the source of the enzyme and the specific substrates.

Table 1: Michaelis-Menten Constants (Km) for Glycerol Kinase

| Enzyme Source | Substrate | Km Value | Reference |

|---|---|---|---|

| Escherichia coli | ATP | - | acs.org |

| Escherichia coli | Glycerol | - | acs.org |

| Candida mycoderma | Glycerol | 15 µM | researchgate.net |

| Candida mycoderma | Dihydroxyacetone | 5 mM | researchgate.net |

| Candida mycoderma | L-Glyceraldehyde | 3.7 mM | researchgate.net |

| Candida mycoderma | MgATP | 9 µM | researchgate.net |

| Candida mycoderma | MgXTP | 2400 µM | researchgate.net |

| Human | Glycerol | 5.022 µM | nih.gov |

| Human | ATP | 0.767 mM | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Different isoforms of Glycerol Kinase exist, and their expression can be tissue-specific, leading to functional divergence. In humans, for instance, glycerol kinase activity is more cytosolic in some tissues, which likely represents the expression of isoforms that lack a transmembrane domain. uniprot.org The human GK gene can produce different isoforms through alternative splicing. genecards.org

Functional divergence is also evident from studies of mutations. A single amino acid substitution in E. coli Glycerol Kinase (G-304-S) was found to abolish the glucose-mediated control of glycerol utilization. asm.org This mutation significantly decreased the enzyme's affinity for both glycerol and ATP and altered its response to allosteric inhibitors. asm.org In humans, mutations in the GK gene are linked to glycerol kinase deficiency (GKD), a metabolic disorder with varying clinical presentations. uniprot.orggenecards.org The native human enzyme exists as a dimer. nih.gov

sn-Glycerol-1-Phosphate (B1203117) Dehydrogenase (G1PDH) Research

sn-Glycerol-1-phosphate dehydrogenase (G1PDH), also known as glycerol-1-phosphate dehydrogenase [NAD(P)+], is the enzyme responsible for the synthesis of sn-glycerol-1-phosphate, the stereospecific backbone of archaeal membrane lipids. nih.govwikipedia.org This enzyme is a key differentiator between the cell membranes of Archaea and those of Bacteria and Eukarya, which use the enantiomeric sn-glycerol-3-phosphate. nih.govoup.com

The primary metabolic role of G1PDH is to catalyze the stereospecific reduction of dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate, utilizing either NADH or NADPH as a cofactor. nih.govwikipedia.org This reaction is the first step in the biosynthesis of the unique ether-linked isoprenoid lipids found in Archaea. nih.gov Research on G1PDH from the hyperthermophilic methanogen Methanocaldococcus jannaschii and the archaeon Aeropyrum pernix has provided detailed kinetic data for this forward reaction. nih.govuniprot.org The enzyme from Methanobacterium thermoautotrophicum showed a significantly lower Km for DHAP compared to sn-glycerol-1-phosphate, indicating that the formation of sn-glycerol-1-phosphate is the favored direction in vivo. nih.gov

G1PDH is also capable of catalyzing the reverse reaction: the NAD+-dependent oxidation of sn-glycerol-1-phosphate (G1P) to DHAP. wikipedia.orguniprot.org While the equilibrium of the reaction in the cellular environment favors the production of G1P, the ability to catalyze the reverse reaction has been characterized. nih.gov Kinetic studies have determined the Michaelis constants (Km) for G1P and NAD+, which are generally higher than those for DHAP and NAD(P)H, further supporting the primary role of the enzyme in G1P synthesis. uniprot.orgnih.gov

Table 2: Michaelis-Menten Constants (Km) for sn-Glycerol-1-Phosphate Dehydrogenase

| Enzyme Source | Substrate | Km Value | Reference |

|---|---|---|---|

| Aeropyrum pernix | DHAP (with NADH) | 0.46 mM | uniprot.org |

| Aeropyrum pernix | DHAP (with NADPH) | 0.29 mM | uniprot.org |

| Aeropyrum pernix | NADH | 0.032 mM | uniprot.org |

| Aeropyrum pernix | NADPH | 0.044 mM | uniprot.org |

| Aeropyrum pernix | G1P | 8.92 mM | uniprot.org |

| Aeropyrum pernix | NAD+ | 1.57 mM | uniprot.org |

| Methanobacterium thermoautotrophicum | DHAP | - | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

The three-dimensional structure of G1PDH has been elucidated, providing significant insights into its catalytic mechanism and substrate specificity. nih.gov The crystal structure of G1PDH from Methanocaldococcus jannaschii has been determined with bound substrate (DHAP), product (G1P), and the cofactor NADPH. nih.govrcsb.org These structures reveal that G1PDH is a member of the iron-dependent alcohol dehydrogenase superfamily. nih.gov

A key feature of the enzyme's active site is a coordinated zinc ion (Zn2+), which is essential for catalysis. nih.govresearchgate.net Site-directed mutagenesis studies on G1PDH from Aeropyrum pernix have identified specific amino acid residues (D191, H271, and H287) that are crucial for binding the zinc ion and for the enzyme's catalytic activity. researchgate.net The structural data provides a basis for understanding the stereospecific transfer of the pro-R hydrogen from NAD(P)H to DHAP, which results in the formation of the sn-glycerol-1-phosphate enantiomer. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Monopotassium 1-glycerophosphate |

| sn-Glycerol-1-phosphate |

| sn-Glycerol-3-phosphate |

| Glycerol |

| Adenosine (B11128) triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| Dihydroxyacetone phosphate (DHAP) |

| Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) |

| Nicotinamide adenine dinucleotide (NADH) |

| Nicotinamide adenine dinucleotide phosphate (NADP+) |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

| Dihydroxyacetone |

| L-Glyceraldehyde |

| Magnesium (Mg2+) |

| Zinc (Zn2+) |

Evolutionary Implications of G1PDH in Archaea

The enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) is pivotal in the biosynthesis of the unique ether-linked lipids that characterize the cell membranes of Archaea. nih.gov This enzyme catalyzes the formation of sn-glycerol-1-phosphate (G1P), the stereoisomeric backbone of archaeal phospholipids (B1166683), from dihydroxyacetone phosphate (DHAP). nih.govactascientific.com This stands in stark contrast to Bacteria and Eukarya, which utilize the enantiomeric sn-glycerol-3-phosphate (G3P) backbone, synthesized by the non-homologous enzyme glycerol-3-phosphate dehydrogenase (G3PDH). nih.govplos.org

This fundamental difference in lipid chirality, often termed the "lipid divide," has profound evolutionary implications. biorxiv.org The lack of sequence similarity between G1PDH and G3PDH suggests that they arose independently, leading to the hypothesis that the Last Universal Common Ancestor (LUCA) may not have possessed a modern, phospholipid-based cell membrane. nih.govplos.orgbiorxiv.org One theory posits that the divergence of Bacteria and Archaea was driven by the independent evolution of these two distinct lipid biosynthetic pathways. nih.govplos.org Another model suggests that life first arose within inorganic compartments, with lipid synthesis evolving later, but before the emergence of free-living cells. nih.gov

Phylogenetic analyses of G1PDH reveal a complex evolutionary history. Archaeal G1PDHs form a distinct group that also includes some bacterial sequences, such as AraM from Bacillus subtilis, which exhibits G1PDH activity. actascientific.comnih.gov This suggests potential horizontal gene transfer events between the two domains. actascientific.com The prevailing hypothesis supported by molecular phylogenetics is that G1PDH was acquired by Archaea at a very early stage of their evolution. nih.gov The structural determination of archaeal G1PDH has shown it to be a member of the iron-dependent alcohol dehydrogenase and dehydroquinate synthase superfamily, providing further insight into its evolutionary origins. nih.gov

Glycerol-3-Phosphate Acyltransferases (GPATs) Research

Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids. aocs.orgnih.govmdpi.com This crucial reaction involves the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol-3-phosphate, forming lysophosphatidic acid (LPA). aocs.orgnih.govnih.gov LPA then serves as a precursor for the synthesis of a wide array of lipids, including membrane phospholipids and storage triacylglycerols (TAGs). nih.gov

GPATs belong to a large family of acyltransferases characterized by conserved sequence motifs that are essential for their catalytic function. mdpi.comnih.gov Site-directed mutagenesis studies in both bacterial and mammalian GPATs have been instrumental in elucidating the roles of these motifs. mdpi.com For instance, a highly conserved HXXXXD signature is present in the first acyltransferase motif of all AGPAT isoforms and is critical for catalytic activity. mdpi.comencyclopedia.pub

The recognition of substrates, namely glycerol-3-phosphate and fatty acyl-CoAs, is also dictated by specific residues within these motifs. In human AGPAT1, conserved arginine residues in motifs 2 and 3 are crucial for binding the phosphate group of lysophosphatidic acid. aocs.org The positive charge of the arginine residue is well-suited to interact with the negatively charged phosphate group of either glycerol-3-phosphate or acyl-CoA. aocs.org The crystal structure of plastidial GPAT further supports the key catalytic role of the HX4D motif. aocs.org

In mammals, four isoforms of GPAT have been identified (GPAT1-4), each encoded by a separate gene and exhibiting distinct properties. researchgate.netnih.govwikipedia.org These isoforms differ in their subcellular localization, substrate preferences, and sensitivity to inhibitors like N-ethylmaleimide (NEM). nih.govpnas.org

| GPAT Isoform | Subcellular Localization | Key Characteristics & Functions | NEM Sensitivity |

| GPAT1 | Outer mitochondrial membrane | Prefers saturated acyl-CoAs (e.g., palmitoyl-CoA). aocs.org Key role in hepatic triacylglycerol synthesis. pnas.org Regulates the flux of acyl-CoAs towards either glycerolipid synthesis or β-oxidation. nih.gov | Resistant |

| GPAT2 | Outer mitochondrial membrane | Less widely expressed, found primarily in the testis and liver. nih.gov Does not show a preference for palmitoyl-CoA over oleoyl-CoA. aocs.org | Sensitive |

| GPAT3 | Endoplasmic Reticulum (ER) | Highly expressed in adipose tissue and its expression increases during adipocyte differentiation. aocs.orgpnas.org Utilizes a broad range of fatty acyl-CoAs. nih.gov | Sensitive |

| GPAT4 | Endoplasmic Reticulum (ER) | Highly expressed in brown adipose tissue, liver, and mammary gland. aocs.org Crucial for milk triacylglycerol production. aocs.org Utilizes a broad range of fatty acyl-CoAs. nih.gov | Sensitive |

The distinct subcellular localizations of GPAT isoforms suggest a spatial organization of glycerolipid synthesis. aocs.org For example, LPA produced by mitochondrial GPATs may be transported to the ER for further acylation by AGPATs. aocs.org This compartmentalization allows for the synthesis of specific lipid species tailored to the needs of different organelles and tissues. nih.gov

Acyl-CoA:1-Acyl-Glycerol-3-Phosphate Acyltransferases (AGPATs) Research

Following the initial acylation by GPATs, the second step in the de novo synthesis of phosphatidic acid is catalyzed by Acyl-CoA:1-acyl-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). nih.govwikipedia.org These enzymes transfer an acyl group from a fatty acyl-CoA to the sn-2 position of LPA, forming phosphatidic acid (PA). mdpi.comnih.gov PA is a central intermediate in lipid metabolism, serving as a precursor for both TAGs and various glycerophospholipids. mdpi.comnih.gov

Similar to GPATs, AGPATs are part of the acyltransferase superfamily and possess conserved motifs essential for their function. mdpi.comencyclopedia.pub There are multiple AGPAT isoforms, with AGPAT1 and AGPAT2 being well-characterized for their role in the de novo synthesis pathway. nih.gov These isoforms are primarily located in the endoplasmic reticulum membrane. mdpi.com

The substrate specificity of AGPAT isoforms contributes to the diversity of phospholipid molecular species. While human AGPAT1 and AGPAT2 exhibit broad acyl-CoA specificity, other isoforms show distinct preferences. mdpi.comencyclopedia.pub For instance, AGPAT3 and AGPAT4 display a preference for polyunsaturated fatty acyl-CoAs (PUFA-CoAs). mdpi.comencyclopedia.pub This specificity is crucial for determining the fatty acid composition at the sn-2 position of the glycerol backbone, which in turn influences the properties of cellular membranes and signaling molecules. mdpi.com

Beyond their role in de novo synthesis, some AGPAT isoforms are also involved in the remodeling of phospholipids, a process also known as the Lands cycle. nih.gov This pathway allows for the modification of fatty acid chains in existing phospholipids, contributing to the maintenance of membrane lipid asymmetry and the generation of specific lipid signaling molecules.

AGPAT3, for example, has been shown to be involved in the formation of PUFA-containing phosphatidylcholine. nih.gov It can incorporate PUFAs into phospholipids, which is particularly important in tissues like the testis for the accumulation of PUFAs in testicular phospholipids. nih.gov Similarly, AGPAT4 is thought to play a significant role in maintaining the high levels of docosahexaenoic acid (DHA) in neural membranes. nih.gov AGPAT5 also exhibits acyltransferase activity towards various lysophospholipids and is suggested to be involved in both de novo synthesis and remodeling of phospholipids. nih.gov

Phosphatidate Phosphatase Research (Contextual for 1-GP Fate)

Phosphatidate phosphatase (PAP) enzymes are critical gatekeepers in glycerolipid synthesis, catalyzing the conversion of phosphatidate to diacylglycerol (DAG). researchgate.netwikipedia.org This reaction is a pivotal branch point, as DAG is the direct precursor for the synthesis of major lipids such as triacylglycerol, phosphatidylcholine, and phosphatidylethanolamine (B1630911). researchgate.net Consequently, the activity of PAPs indirectly governs the metabolic flux away from the 1-glycerophosphate pool by consuming its downstream product, phosphatidate.

Research has identified multiple forms of these enzymes, which can be broadly categorized based on their cellular location and properties. wikipedia.org Type I phosphatidate phosphatases, such as the lipin family of proteins (lipin-1, lipin-2, lipin-3), are soluble enzymes that can move to membranes and are primarily found in the cytosol and nucleus. researchgate.netwikipedia.org In contrast, Type II phosphatidate phosphatases are integral transmembrane enzymes located mainly in the plasma membrane. wikipedia.org

In addition to acting on phosphatidate, other specific phosphatases act on related intermediates, further influencing the fate of the glycerophosphate backbone. In Escherichia coli, for example, an enzyme named phosphatidyl glycerophosphate phosphatase specifically catalyzes the formation of phosphatidylglycerol from phosphatidyl glycerophosphate. nih.gov This enzyme requires Mg++ for its activity and is specific for its substrate, not acting on other simple phosphomonoesters. nih.gov Another integral membrane phosphatase in E.coli, PgpB, also dephosphorylates phosphatidylglycerol phosphate and is competitively inhibited by phosphatidylethanolamine, a phospholipid derived from DAG. wikipedia.org The activity of these enzymes highlights a crucial control point that determines whether the glycerophosphate moiety is retained in phospholipids like phosphatidylglycerol or channeled into other lipid species.

Regulation of Key Enzymes in 1-Glycerophosphate Metabolism

The key enzymes that direct the metabolism of 1-glycerophosphate, including glycerol-3-phosphate dehydrogenase (GPDH) and glycerol-3-phosphate acyltransferase (GPAT), are tightly regulated to manage the synthesis of glycerolipids. This regulation occurs at multiple levels, including allosteric control, covalent modification, and transcriptional and post-translational adjustments, ensuring a coordinated response to cellular signals. mdpi.comnih.govpnas.org

Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. ethz.ch This allows for rapid modulation of metabolic pathways in response to fluctuating levels of specific metabolites. Covalent modification, often through the addition or removal of chemical groups like phosphates, provides another layer of control. vaia.com

Research into key enzymes of 1-glycerophosphate metabolism has revealed several instances of these control mechanisms:

Glycerol-3-Phosphate Dehydrogenase (GPDH): The activity of mitochondrial GPDH from human term placenta is subject to allosteric regulation by several factors. It is activated by low concentrations (10-100 nM) of free calcium ions. nih.gov The enzyme's kinetics are also sensitive to pH, and it is competitively inhibited by palmitoyl-CoA (with an apparent Ki of about 10 µM) and other glycolytic intermediates like phosphoenolpyruvate (B93156) and glyceraldehyde 3-phosphate. nih.gov This indicates that the enzyme's activity is finely tuned to the cell's energy state and the availability of fatty acids and glycolytic precursors. nih.gov

Glycerol-3-Phosphate Acyltransferase (GPAT): The GPAT1 isoform is regulated post-translationally by covalent modification. mdpi.com Insulin (B600854) treatment leads to the phosphorylation of two serine residues on GPAT1, which alters its kinetic properties, increasing its Vmax and Km for both palmitoyl-CoA and glycerol-3-phosphate. mdpi.com This modification enhances enzyme activity at physiological substrate concentrations, linking hormonal signals directly to the rate of the initial step in glycerolipid synthesis. mdpi.com

General Principles: The regulation of glycogen (B147801) phosphorylase serves as a classic model for the integration of these two control types. Its activity is modulated allosterically by energy indicators like AMP (activator) and ATP/glucose-6-phosphate (inhibitors), and also by covalent phosphorylation, which converts it to a more active form. vaia.commsu.ru This dual system allows for a highly sensitive and robust response to the cell's metabolic status, a principle that applies to the regulation of 1-glycerophosphate metabolism as well. vaia.com

Table 1: Examples of Allosteric and Covalent Regulation in 1-Glycerophosphate Metabolism

| Enzyme | Regulatory Mechanism | Effector/Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Calcium ions (Ca²⁺) | Activation | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Palmitoyl-CoA | Competitive Inhibition | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Phosphoenolpyruvate | Competitive Inhibition | nih.gov |

| Glycerol-3-Phosphate Acyltransferase (GPAT1) | Covalent Modification | Phosphorylation (Insulin-induced) | Activation (Altered Kinetics) | mdpi.com |

Longer-term regulation of 1-glycerophosphate metabolism is achieved by controlling the amount and location of key enzymes through transcriptional and post-translational mechanisms.

Transcriptional Control: The synthesis of enzymes involved in lipid metabolism is often controlled at the level of gene expression.

GPAT1: The expression of the GPAT1 gene is notably regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). mdpi.com Insulin can induce the expression of GPAT1, highlighting a key mechanism for hormonal control of lipid synthesis. mdpi.com

Lipins (PAPs): The expression of lipin-1, a key phosphatidate phosphatase, is induced by glucocorticoids during the differentiation of fat cells. wikipedia.org Furthermore, lipin-1 itself can function as a transcriptional coactivator, working with nuclear receptors to modulate the expression of genes involved in lipid metabolism. researchgate.net

GPDH (GPD2): In macrophages, the expression of the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) is transcriptionally upregulated in response to stimulation by lipopolysaccharide (LPS). nih.gov This links the metabolic pathway to the inflammatory response. nih.gov

Glycerol Phosphate Phosphatase (Gpp2): In the fungus Cryptococcus neoformans, calcineurin, a protein phosphatase, plays a role in the transcriptional response to cationic stress, which involves the regulation of genes related to glycerol biosynthesis. nih.gov

Post-Translational Control: After an enzyme is synthesized, its activity can be further controlled by modifications or by regulating its location within the cell.

GPDH (GlpD): The bacterial GPDH, GlpD, is subject to a "two-tiered regulation" system. pnas.org Beyond transcriptional control, its activity is regulated by its localization to the cell membrane. The enzyme is fully active only when it is associated with membrane phospholipids. pnas.org

GPAT1: Insulin regulates GPAT1 not only at the transcriptional level but also post-translationally through phosphorylation, which alters its kinetic properties without changing the total amount of the enzyme. mdpi.com

Glycerol Phosphate Phosphatase (Gpp2): In C. neoformans, the calcineurin signaling pathway controls Gpp2 at a post-translational level. nih.gov In the absence of calcineurin signaling during cationic stress, Gpp2 accumulates in a phosphorylated state and shows abnormal cellular localization, which impairs its function and prevents the biosynthesis of glycerol. nih.gov This indicates that calcineurin-mediated dephosphorylation is crucial for the proper localization and activity of Gpp2. nih.gov

Table 2: Transcriptional and Post-Translational Control Mechanisms

| Enzyme | Control Level | Mechanism/Regulator | Effect | Reference |

|---|---|---|---|---|

| GPAT1 | Transcriptional | SREBP-1c | Induces gene expression | mdpi.com |

| Lipin-1 (PAP) | Transcriptional | Glucocorticoids | Induces gene expression | wikipedia.org |

| GPDH (GPD2) | Transcriptional | LPS stimulation | Upregulates gene expression | nih.gov |

| GPDH (GlpD) | Post-Translational | Membrane localization | Activation upon membrane association | pnas.org |

| Gpp2 | Post-Translational | Calcineurin-dependent dephosphorylation | Controls proper localization and activity | nih.gov |

Genetic and Molecular Biological Research Perspectives on 1 Glycerophosphate Metabolism

Genomic and Proteomic Analysis of Glycerophosphate-Related Enzymes

Genomic and proteomic analyses have been instrumental in identifying the components of glycerophosphate metabolic pathways and understanding their evolutionary and functional relationships.

The enzymes that catalyze reactions involving glycerol-3-phosphate are encoded by specific genes that have been identified across numerous organisms, from bacteria to humans. A key enzyme is glycerol-3-phosphate dehydrogenase (GPDH), which exists in two main forms. notulaebotanicae.ro The cytosolic form is dependent on the cofactor NAD+ (EC 1.1.1.8), while the mitochondrial form is FAD-dependent (EC 1.1.5.3). notulaebotanicae.ro In humans, the gene encoding the cytosolic enzyme is GPD1, which plays a vital role in both carbohydrate and lipid metabolism. nih.govwikipedia.org Mutations in the GPD1 gene have been linked to transient infantile hypertriglyceridemia. wikipedia.org

In various organisms, other genes crucial to this pathway have been identified. For instance, in Enterococcus faecalis, genes for glycerol (B35011) kinase (glpK), glycerol-3-phosphate oxidase (glpO), and glycerol-3-phosphate dehydrogenase (glpD) are organized in operon structures. asm.org The glycerophosphate pathway is also central to triglyceride synthesis, involving four key enzyme families: glycerophosphate acyltransferases (GPATs), acylglycerophosphate acyltransferases (AGPATs), lipid phosphate (B84403) phosphohydrolases (LPINs), and diacylglycerol acyltransferases (DGATs). nih.govresearchgate.net In mammals, the GPAT family includes four members (GPAT1-4), while chickens have been found to possess two GPAT genes. researchgate.net

A summary of key genes and the enzymes they encode is presented below.

| Gene | Enzyme Name | Organism/Family | Function |

| GPD1 | Glycerol-3-phosphate dehydrogenase 1 (cytosolic, NAD-dependent) | Humans | Catalyzes the conversion of DHAP to glycerol-3-phosphate. nih.govwikipedia.org |

| GPD2 | Glycerol-3-phosphate dehydrogenase 2 (mitochondrial, FAD-dependent) | Humans | Part of the glycerol phosphate shuttle, transferring reducing equivalents to mitochondria. notulaebotanicae.ronih.gov |

| glpK | Glycerol kinase | Enterococcus faecalis | Phosphorylates glycerol to form glycerol-3-phosphate. asm.org |

| glpO | Glycerol-3-phosphate oxidase | Enterococcus faecalis | Oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). asm.orgbiomedscijournal.com |

| GPATs (e.g., GPAT1-4) | Glycerol-3-phosphate acyltransferases | Mammals, Chickens | Catalyzes the first step of triglyceride synthesis, converting glycerol-3-phosphate to lysophosphatidic acid. nih.govresearchgate.net |

| AGPATs | Acylglycerophosphate acyltransferases | Mammals, Chickens | Catalyzes the second step of triglyceride synthesis, converting lysophosphatidic acid to phosphatidic acid. nih.govmdpi.com |

This table provides an interactive overview of key genes in 1-glycerophosphate metabolism.

Comparative genomics reveals the evolutionary conservation and divergence of glycerophosphate metabolic pathways. By comparing genomes, researchers can identify orthologous genes and reconstruct regulatory networks across different species. microbiologyresearch.org For example, GPDH enzymes show structural diversity and different subcellular localizations across species. notulaebotanicae.ro NAD+-dependent GPDHs are typically found in the cytoplasm or chloroplasts, while FAD-dependent GPDHs are located in the mitochondria. notulaebotanicae.ro

Studies in plants, such as tea (Camellia sinensis), have used comparative genomics with model organisms like Arabidopsis to identify homologous genes involved in lipid biosynthesis, including glycerol-3-phosphate dehydrogenase (G3PDH). pomics.com This approach has revealed that many lipid biosynthesis genes are highly expressed in seeds, the primary site of lipid storage. pomics.com In bacteria, comparative analysis of multiple Staphylococcus aureus genomes has shown that over 90% of metabolic enzymes, reactions, and metabolites are part of a common "core," indicating a highly conserved metabolic network. asm.org However, specialized pathways can also be identified, such as in cyanobacterial symbionts, which exhibit distinct metabolic capabilities, including incomplete pathways for certain amino acids and cofactors, highlighting metabolic specialization. asm.org This suggests that while the core glycerophosphate pathway is ancient and conserved, its integration with other metabolic networks can vary significantly between organisms.

Expression profiling provides a snapshot of gene activity under specific conditions, in different tissues, or at various developmental stages. In humans, the GPD1 gene shows high expression in tissues with active lipid metabolism, such as subcutaneous adipose tissue, skeletal muscle, and the liver. wikipedia.org This tissue-specific expression underscores its central role in energy metabolism.

In chickens, the expression of genes in the glycerophosphate pathway changes dynamically during development. nih.gov For instance, the mRNA levels of GPAM (a mitochondrial GPAT) increase significantly after sexual maturity, aligning with the increased need for triglyceride synthesis for egg production. nih.gov Similarly, in the tea plant, G3PDH expression is dramatically upregulated in seeds compared to other tissues like roots and leaves, consistent with the seed's function as a lipid storage organ. pomics.com Age-related studies in mice have also shown changes in the expression of metabolic genes; for example, aging is associated with a decline in the expression of genes involved in the glycerophosphate shuttle in cardiac and skeletal muscle, suggesting a decrease in metabolic efficiency. oup.com

Molecular Mechanisms of Glycerophosphate Transport

The transport of glycerophosphate across cellular membranes is a critical process, enabling its participation in diverse metabolic pathways, from lipid biosynthesis to energy production. This transport is mediated by specific protein transporters that facilitate the movement of this charged molecule across the hydrophobic lipid bilayer. The mechanisms and regulation of these transporters are sophisticated, ensuring that glycerophosphate is available where and when it is needed, often in direct response to the cell's metabolic state, particularly its phosphate balance.

The identification of proteins responsible for glycerophosphate transport has been most successful in bacterial systems, with eukaryotic counterparts being understood more through shuttle systems and indirect mechanisms.

Bacterial Glycerophosphate Transporters

In bacteria such as Escherichia coli, the primary transporter for glycerol-3-phosphate (G3P) is the GlpT protein . nih.gov GlpT is a well-characterized member of the Major Facilitator Superfamily (MFS), a large group of evolutionarily related secondary active transporters. asm.org It functions as an antiporter, mediating the uptake of G3P from the external environment in exchange for inorganic phosphate (Pi) from the cytoplasm. asm.orgasm.org

Structural and biochemical studies have provided significant insight into the GlpT mechanism. The protein is composed of 12 transmembrane α-helices, which form two distinct domains (N-terminal and C-terminal). nih.gov The transport pore is located at the interface between these two domains. nih.gov The proposed mechanism of transport is a "rocker-switch" or "alternating access" model, where the transporter exposes its substrate-binding site to either the periplasm or the cytoplasm, but not both simultaneously. nih.gov This conformational change, driven by the binding and release of substrate and countersubstrate (G3P and Pi), facilitates the movement of the molecules across the membrane. nih.gov Specific amino acid residues are crucial for its function; for instance, studies have implicated Cys-176, located on the fifth transmembrane helix, as being part of the transport pathway. asm.org

| Transporter | Organism | Family | Function | Mechanism | Key Structural Features |

|---|---|---|---|---|---|

| GlpT | Escherichia coli | Major Facilitator Superfamily (MFS) | Glycerol-3-phosphate/Phosphate Antiporter | Secondary Active Transport (Rocker-switch) | 12 transmembrane helices; N- and C-terminal domains nih.gov |

Eukaryotic Glycerophosphate Transport Systems

In eukaryotic cells, the transport of glycerophosphate is often discussed in the context of intracellular shuttle systems rather than dedicated plasma membrane importers for external uptake. The most prominent of these is the glycerol-3-phosphate shuttle . wikipedia.orgrose-hulman.edu This shuttle's primary role is not to import glycerophosphate for metabolic use, but to transport reducing equivalents (in the form of electrons) from cytosolic NADH into the mitochondria for ATP production via oxidative phosphorylation. wikipedia.orgsketchy.com

The shuttle involves two key enzymes that act in sequence:

Cytosolic glycerol-3-phosphate dehydrogenase (cGPD or GPD1): This enzyme converts dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, into glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. wikipedia.org

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPD or GPD2): This enzyme is located on the outer face of the inner mitochondrial membrane. It oxidizes the glycerol-3-phosphate back to DHAP, transferring the electrons to FAD to form FADH2. wikipedia.orgresearchgate.net The FADH2 then donates these electrons to the mitochondrial electron transport chain. sketchy.com

While this is a transport system for electrons using glycerophosphate as a carrier, it highlights the movement of glycerophosphate across the outer mitochondrial membrane and its interaction with proteins on the inner membrane. wikipedia.orgwikipedia.org Direct transporters for glycerophosphate across the eukaryotic plasma membrane are less clearly defined, though homologs of GlpT have been reported in some eukaryotes, including plants and mice. asm.org

| System | Location | Key Proteins | Primary Function | Net Result |

|---|---|---|---|---|

| Glycerol-3-Phosphate Shuttle | Cytosol & Mitochondria | cGPD (GPD1), mGPD (GPD2) | Transfer of reducing equivalents from cytosol to mitochondria wikipedia.orgrose-hulman.edu | Regeneration of cytosolic NAD+, production of mitochondrial FADH2 wikipedia.org |

Regulation in Bacteria

The function of the E. coli GlpT transporter is a direct example of regulation by phosphate availability. As a G3P/Pi antiporter, its activity is coupled to the electrochemical gradient of inorganic phosphate. asm.org The efflux of internal phosphate drives the influx of external G3P, meaning transport is inherently dependent on the internal phosphate pool. Furthermore, the expression of the glpT gene is also subject to regulation, ensuring the cell synthesizes the transporter when G3P is a desirable nutrient source. asm.org

Regulation in Eukaryotes

In eukaryotes, the link between phosphate homeostasis and glycerophosphate metabolism is more complex and involves sophisticated signaling pathways.

Phosphate Sensing and Signaling: Eukaryotic cells have elaborate systems to sense and respond to phosphate availability. In yeast (S. cerevisiae), the PHO pathway is a central regulator. portlandpress.com Under low-phosphate conditions, this pathway activates the transcription of genes needed to acquire and conserve phosphate, including high-affinity phosphate transporters like Pho84. portlandpress.com Conversely, under high-phosphate conditions, these high-affinity transporters are internalized and degraded, and low-affinity transporters are utilized. portlandpress.com While these systems primarily manage inorganic phosphate, they establish the principle that the expression of transporters is tightly controlled by phosphate levels.

Glycerophosphate as a Signaling Molecule: Recent research in mammals has uncovered a direct link between kidney phosphate sensing and systemic glycerophosphate levels. jci.org The process is initiated by the type II sodium-dependent phosphate cotransporter (Npt2a) , which is primarily expressed in the kidney's proximal tubule. jci.org When dietary phosphate is high, increased phosphate reabsorption through Npt2a stimulates glycolysis within kidney cells, leading to a significant increase in the production of glycerol-3-phosphate (G-3-P). jci.org This newly synthesized G-3-P is then transported out of the kidney cells and circulates through the bloodstream to the bone, where it acts as a signaling molecule to trigger the production of Fibroblast Growth Factor 23 (FGF23), a key hormone that promotes phosphate excretion by the kidneys. jci.org This creates a feedback loop where high phosphate leads to the production of a G-3-P signal, which in turn activates a hormonal response to lower systemic phosphate. jci.org

| Regulatory Mechanism | Organism/System | Key Components | Description |

|---|---|---|---|

| Antiporter Activity | Bacteria (e.g., E. coli) | GlpT Transporter | G3P uptake is directly coupled to the efflux of intracellular inorganic phosphate, linking transport to the phosphate gradient. asm.org |